REACTION_SMILES
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[CH3:5][O:6][c:7]1[cH:8][cH:9][c:10]([NH:13][CH2:14][C:15](=[O:16])[OH:17])[cH:11][cH:12]1.[ClH:18].[N:1](=[O:2])[O-:3].[Na+:4].[OH2:19]>>[N:1](=[O:3])[N:13]([c:10]1[cH:9][cH:8][c:7]([O:6][CH3:5])[cH:12][cH:11]1)[CH2:14][C:15](=[O:16])[OH:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(NCC(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc(N(CC(=O)O)N=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |